2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline
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Overview
Description
2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic aromatic amine that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to show a broad range of biological activities . They are known to interact with various targets, leading to different biological responses such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against various cancer cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in a compound is known to improve its pharmacokinetic properties .
Result of Action
1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines , suggesting that they may induce cell death in these cells.
Action Environment
The solubility, stability, and efficacy of compounds containing the 1,2,4-triazole moiety can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. For example, the reaction of hydrazine hydrate with 2,4-dimethylbenzonitrile under acidic conditions can yield the triazole ring.
Amination: The triazole ring is then subjected to an amination reaction to introduce the aniline group. This can be achieved by reacting the triazole intermediate with aniline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as hydrazine hydrate, 2,4-dimethylbenzonitrile, and aniline.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Purification of the final product through techniques such as recrystallization, distillation, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of amine or hydrazine derivatives
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Agriculture: It is explored as a potential agrochemical for its herbicidal and pesticidal activities.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,2,4-triazole, 3,5-dimethyl-1,2,4-triazole, 4-amino-3,5-dimethyl-1,2,4-triazole.
Properties
IUPAC Name |
2,4-dimethyl-5-(1,2,4-triazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-3-8(2)10(4-9(7)11)14-5-12-13-6-14/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXRZMXDKSXNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2C=NN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.